molecular formula H4N4O6Pt B12347690 Pt (N H3)2 (N O3)2

Pt (N H3)2 (N O3)2

Cat. No.: B12347690
M. Wt: 351.14 g/mol
InChI Key: ZTAXCCAEQXGMOM-UHFFFAOYSA-N
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Description

Diamminebis(nitrato-O)platinum, also known as cis-Diamminedinitratoplatinum(II), is a platinum-based coordination compound with the molecular formula H₄N₄O₆Pt. It is characterized by the presence of two ammine (NH₃) ligands and two nitrato (NO₃) ligands coordinated to a central platinum atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diamminebis(nitrato-O)platinum can be synthesized through the reaction of platinum(II) chloride with ammonium nitrate in the presence of ammonia. The reaction typically proceeds as follows:

PtCl2+2NH3+2NH4NO3Pt(NH3)2(NO3)2+2NH4Cl\text{PtCl}_2 + 2\text{NH}_3 + 2\text{NH}_4\text{NO}_3 \rightarrow \text{Pt(NH}_3\text{)}_2(\text{NO}_3\text{)}_2 + 2\text{NH}_4\text{Cl} PtCl2​+2NH3​+2NH4​NO3​→Pt(NH3​)2​(NO3​)2​+2NH4​Cl

The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of diamminebis(nitrato-O)platinum involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in batch reactors, and the final product is purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Diamminebis(nitrato-O)platinum undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diamminebis(nitrato-O)platinum has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity, including anticancer properties.

    Medicine: Explored as a potential anticancer agent due to its ability to interact with DNA and inhibit cell division.

    Industry: Utilized in the preparation of platinum-based catalysts for industrial processes

Mechanism of Action

The mechanism of action of diamminebis(nitrato-O)platinum involves its interaction with cellular components, particularly DNA. The compound binds to the N7 position of purine bases in DNA, forming intra- and inter-strand crosslinks. This interaction inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. The formation of reactive oxygen species also contributes to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diamminebis(nitrato-O)platinum is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. Unlike cisplatin, which has chloride ligands, diamminebis(nitrato-O)platinum has nitrato ligands, affecting its reactivity and interaction with biological molecules .

Properties

Molecular Formula

H4N4O6Pt

Molecular Weight

351.14 g/mol

IUPAC Name

azanide;platinum(4+);dinitrate

InChI

InChI=1S/2NO3.2H2N.Pt/c2*2-1(3)4;;;/h;;2*1H2;/q4*-1;+4

InChI Key

ZTAXCCAEQXGMOM-UHFFFAOYSA-N

Canonical SMILES

[NH2-].[NH2-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+4]

Origin of Product

United States

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